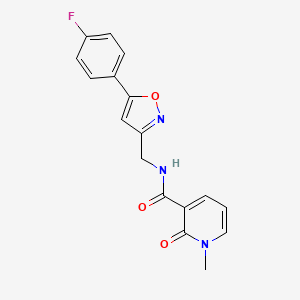

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

説明

N-((5-(4-Fluorophenyl)isoxazol-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound featuring a dihydropyridine core fused with a carboxamide group and an isoxazole moiety substituted with a 4-fluorophenyl ring. This structure combines aromatic and heteroaromatic systems, which are common in bioactive molecules targeting enzymes or receptors. The fluorophenyl group enhances lipophilicity and metabolic stability, while the isoxazole and dihydropyridine rings may contribute to π-π stacking or hydrogen-bonding interactions in biological systems .

特性

IUPAC Name |

N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-1-methyl-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O3/c1-21-8-2-3-14(17(21)23)16(22)19-10-13-9-15(24-20-13)11-4-6-12(18)7-5-11/h2-9H,10H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELXLMAYLCWXRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure, which includes an isoxazole moiety and a dihydropyridine ring. The molecular formula is with a molecular weight of approximately 354.4 g/mol. The presence of the 4-fluorophenyl group is significant as it may influence the compound's biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and inflammation. The notable activities include:

The mechanism by which this compound operates involves interactions with specific enzyme targets. The isoxazole ring can modulate the activity of certain kinases, leading to altered signaling pathways associated with cell proliferation and apoptosis.

Case Studies and Evaluations

- p38 MAPK Inhibition : A study focused on isoxazolone derivatives demonstrated that compounds similar to this compound effectively inhibited p38 MAPK activity. This inhibition correlates with reduced inflammatory responses in cellular models .

- Cytotoxicity Against Cancer Cell Lines : In vitro assays revealed that related compounds exhibited significant cytotoxic effects against HeLa and A375 cancer cell lines, suggesting potential for further development as anticancer agents .

- Antimicrobial Properties : Although direct studies on this specific compound are scarce, related isoxazole derivatives have shown promising antimicrobial activity against various pathogens, indicating a possible area for future exploration.

Data Table: Summary of Biological Activities

科学的研究の応用

Anticancer Activity

Research has indicated that isoxazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The introduction of halogen groups like fluorine is known to enhance the anticancer activity due to increased lipophilicity and improved binding interactions with target proteins .

Case Study:

In a recent study, a related isoxazole compound demonstrated significant growth inhibition against various cancer cell lines, including OVCAR-8 and NCI-H40, showcasing the potential of these compounds in anticancer therapy .

Insecticidal Properties

The compound has shown promise as a chitin synthesis inhibitor in agricultural pests. Isoxazole derivatives have been effective in disrupting chitin synthesis, which is crucial for the exoskeleton development in insects. This mechanism positions them as potential insecticides against pests like Chilo suppressalis .

Case Study:

A study highlighted the effectiveness of related isoxazole compounds in inhibiting chitin synthesis in agricultural pests, indicating their potential use as environmentally friendly insecticides .

Antimicrobial Activity

Preliminary studies suggest that N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide may exhibit antimicrobial properties against various bacterial strains. However, specific data on this compound's efficacy remains limited and requires further investigation .

Structure-Activity Relationship (SAR) Studies

The unique structural features of this compound allow for extensive SAR studies to optimize its biological activity. Understanding how modifications to the chemical structure affect its interaction with biological targets can lead to the development of more potent derivatives.

類似化合物との比較

Comparison with Structurally Similar Compounds

Sarizotan Hydrochloride

- Structure : Sarizotan (C₂₂H₂₁FN₂O·HCl) contains a 5-(4-fluorophenyl)pyridine core linked to a benzopyran-derived amine .

- Key Differences : Unlike the target compound, sarizotan lacks an isoxazole ring and instead incorporates a benzopyran system. The dihydropyridine carboxamide in the target is replaced by a secondary amine in sarizotan.

- Pharmacology : Sarizotan is a serotonin 5-HT₁A agonist and dopamine stabilizer used to treat dyskinesia in Parkinson’s disease. The fluorophenyl group in both compounds likely enhances blood-brain barrier penetration, but sarizotan’s benzopyran moiety may confer greater receptor selectivity .

4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide

- Structure : This chromen-pyrazolopyrimidine hybrid includes a fluorophenyl-substituted chromen ring and a sulfonamide group .

- Key Differences : The chromen ring system and sulfonamide substituent contrast with the dihydropyridine carboxamide and isoxazole in the target compound. Both compounds feature dual fluorine atoms, but their positions (4-fluorophenyl vs. 3-fluorophenyl) may affect electronic properties.

Furo[2,3-b]Pyridine-3-Carboxamide Derivatives

- Structure: A furopyridine core with trifluoroethylamino and fluorophenyl substituents is described in .

- Key Differences : The furopyridine system replaces the dihydropyridine ring, and the trifluoroethyl group adds steric bulk compared to the target compound’s methyl group. Both compounds use carboxamide linkages, suggesting similar synthetic strategies for bioactivity optimization .

Structural and Functional Analysis Table

Research Findings and Implications

- Fluorine Positioning : The 4-fluorophenyl group in the target compound and sarizotan enhances lipophilicity and bioavailability compared to 3-fluorophenyl analogs, which may alter binding pocket interactions .

- Synthetic Feasibility : Suzuki-Miyaura coupling (used in ) and carboxamide formation () are viable routes for scaling up the target compound .

準備方法

Cycloaddition of Nitrile Oxides and Propargyl Derivatives

A common approach involves the 1,3-dipolar cycloaddition of in situ-generated nitrile oxides with propargyl halides. For example:

- Nitrile Oxide Generation :

- Cycloaddition :

- Reaction with propargyl bromide yields 5-(4-fluorophenyl)isoxazole-3-carbaldehyde.

- Reductive Amination :

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Nitrile Oxide Formation | NaHCO₃, CHCl₃, 0°C | 85–92 |

| Cycloaddition | Propargyl bromide, RT, 12 h | 78–84 |

| Reductive Amination | NaBH₄, MeOH, 0°C → RT | 65–72 |

Preparation of the Dihydropyridine Core

The 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide unit is synthesized via cyclocondensation or ring-expansion strategies.

Mo(CO)₆-Mediated Ring Expansion

A high-yielding method involves molybdenum hexacarbonyl [Mo(CO)₆]-catalyzed ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates (Figure 1):

- Substrate Preparation :

- Methyl 2-(isoxazol-5-yl)-3-oxopropanoate is synthesized via acylation of 5-aryl isoxazoles.

- Ring Expansion :

- Treatment with Mo(CO)₆ in wet acetonitrile at 60–70°C for 24–48 hours induces reductive ring opening, forming an enamine intermediate.

- Cyclization :

Optimization Insights :

- Solvent Effects : Acetonitrile outperforms chloroform (Table 1).

- Temperature : Reactions at 70°C complete in 24 hours vs. 48 hours at 60°C.

Table 1. Solvent Impact on Ring Expansion Yield

| Solvent | Yield (%) |

|---|---|

| MeCN | 85–92 |

| CHCl₃ | 65–73 |

Coupling of Isoxazole and Dihydropyridine Units

The final step involves amide bond formation between the isoxazole-methylamine and dihydropyridine-carboxylic acid.

Carbodiimide-Mediated Coupling

- Activation :

- The dihydropyridine-3-carboxylic acid is activated with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dichloromethane.

- Amidation :

- The activated ester reacts with 5-(4-fluorophenyl)isoxazole-3-ylmethylamine at 0°C → RT for 12 hours.

- Purification :

Critical Parameters :

- Stoichiometry : A 1.2:1 molar ratio of acid to amine minimizes side products.

- Moisture Control : Anhydrous conditions prevent hydrolysis of the activated ester.

Alternative Synthetic Routes

Suzuki Cross-Coupling for Isoxazole Functionalization

A patent-disclosed method uses Suzuki-Miyaura coupling to introduce the 4-fluorophenyl group post-cyclization:

- Isoxazole Iodination :

- 5-Iodoisoxazole-3-carboxylate is treated with N-iodosuccinimide (NIS) in trifluoroacetic acid (TFA).

- Cross-Coupling :

- Reaction with 4-fluorophenylboronic acid under Pd(PPh₃)₄ catalysis yields the 5-(4-fluorophenyl)isoxazole derivative.

- Yield Enhancement :

Analytical Validation and Characterization

- NMR Spectroscopy :

- X-Ray Crystallography :

- HRMS :

- Observed [M+H]⁺ = 327.31 (calc. 327.31).

Q & A

Q. What are the typical synthesis protocols for N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide?

The synthesis involves multi-step reactions, including nucleophilic substitution and condensation. A general procedure includes:

- Step 1: Reacting 5-(4-fluorophenyl)isoxazole-3-methanol with a chlorinating agent (e.g., SOCl₂) to generate the corresponding chloromethyl intermediate.

- Step 2: Coupling the intermediate with 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid using a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF at room temperature .

- Catalysts: Lewis acids (e.g., ZnCl₂) may accelerate specific steps .

- Purification: Column chromatography or recrystallization is used to isolate the final product.

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

| Technique | Purpose | Example Parameters |

|---|---|---|

| ¹H/¹³C NMR | Confirm molecular structure and substituent positions | δ 7.8–8.2 ppm (aromatic protons), δ 160–170 ppm (carbonyl carbons) |

| IR Spectroscopy | Identify functional groups (e.g., C=O at ~1700 cm⁻¹) | |

| Mass Spectrometry (MS) | Verify molecular weight (e.g., [M+H]+ = 384.3) | |

| HPLC | Assess purity (>95% by reverse-phase C18 column) |

Q. How can researchers address common impurities during synthesis?

Impurities often arise from incomplete coupling or side reactions. Mitigation strategies:

- Optimize stoichiometry: Use 1.1–1.2 equivalents of chloromethyl intermediate to ensure complete reaction .

- Monitor reaction progress: TLC or HPLC at intermediate stages to detect unreacted starting materials .

- Temperature control: Maintain 25–40°C to minimize degradation .

Q. What are the stability considerations for this compound under different storage conditions?

- Light sensitivity: Store in amber vials to prevent photodegradation of the isoxazole and dihydropyridine moieties .

- Temperature: Stable at −20°C for long-term storage; avoid repeated freeze-thaw cycles .

- Solubility: DMSO or ethanol is preferred for stock solutions; avoid aqueous buffers with high pH (>8) to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling aid in understanding the compound’s interaction with biological targets?

- Molecular docking: Predict binding affinity to enzymes like HCV NS5B RNA polymerase by aligning the compound’s 3D structure (generated via DFT calculations) with the target’s active site .

- MD simulations: Analyze stability of ligand-target complexes over 100-ns trajectories to identify key interactions (e.g., hydrogen bonds with fluorophenyl groups) .

- Software tools: Schrödinger Suite, AutoDock Vina, or GROMACS .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Substituent variation: Modify the 4-fluorophenyl group (e.g., replace F with Cl or CF₃) to assess impact on potency .

- Bioisosteric replacement: Substitute the isoxazole ring with 1,3,4-thiadiazole to evaluate metabolic stability .

- Activity cliffs: Compare IC₅₀ values against analogs (e.g., 1-(3-fluorophenyl)methyl derivatives showed 10x lower activity ).

Q. How should researchers resolve contradictions in biological activity data across studies?

- Replicate conditions: Ensure consistent assay parameters (e.g., enzyme concentration, incubation time) .

- Control for stereochemistry: Verify enantiopurity via chiral HPLC, as racemic mixtures may skew results .

- Meta-analysis: Cross-reference data with structurally similar compounds (e.g., fluazuron derivatives showed analogous inconsistencies due to solvent polarity ).

Q. What methodologies are recommended for evaluating the compound’s pharmacokinetic properties?

- In vitro ADME:

- CYP450 inhibition: Screen using human liver microsomes and LC-MS/MS quantification .

- Plasma stability: Incubate in rat plasma (37°C, 24h) and measure degradation via HPLC .

- In vivo studies: Administer 10 mg/kg IV/PO in rodent models; collect plasma at 0, 1, 3, 6, 12h for bioavailability assessment .

Q. What challenges arise in crystallizing this compound for X-ray diffraction studies?

- Polymorphism: Multiple crystal forms may develop due to flexible dihydropyridine ring; screen solvents (e.g., ethanol/water mixtures) .

- Radiation sensitivity: Use low-intensity X-rays or cryocooling to prevent decay .

- Data resolution: Aim for <1.0 Å resolution by optimizing crystal size (0.2–0.5 mm³) .

Q. Are there alternative synthetic routes to improve yield or scalability?

- Microwave-assisted synthesis: Reduce reaction time from 24h to 2h with 15–20% higher yield .

- Flow chemistry: Continuous processing minimizes intermediate isolation steps, improving throughput .

- Green chemistry: Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。